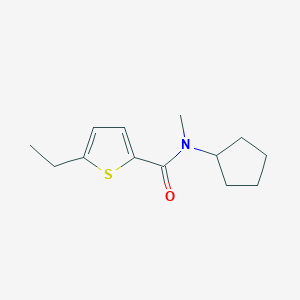
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide, also known as CDPPB, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide acts as a positive allosteric modulator of the mGluR5 receptor. This receptor is involved in various neurological processes, including synaptic plasticity, learning, and memory. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide enhances the activity of the mGluR5 receptor, which leads to increased intracellular signaling and neurotransmitter release. This, in turn, leads to the observed effects of N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide on behavior and cognition.
Biochemical and Physiological Effects:
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the prefrontal cortex and hippocampus. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in synaptic plasticity and neuroprotection. Additionally, N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has been shown to decrease the expression of pro-inflammatory cytokines, which are involved in neuroinflammation and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has several advantages for lab experiments. It is a highly selective and potent allosteric modulator of the mGluR5 receptor, which makes it an ideal tool for studying the role of this receptor in various neurological processes. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has some limitations for lab experiments. It is a synthetic compound, which means that it may have off-target effects or toxicity that are not yet fully understood. Additionally, N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide is not readily available commercially, which may limit its use in some labs.
Zukünftige Richtungen
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has several potential future directions for research. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has shown promise in animal models of Alzheimer's disease, schizophrenia, and traumatic brain injury, and further studies are needed to determine its efficacy in humans. Another area of interest is its role in synaptic plasticity and learning and memory. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has been shown to enhance these processes, and further studies are needed to determine the underlying mechanisms. Additionally, N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide may have potential applications in drug addiction and pain management, as the mGluR5 receptor has been implicated in these processes.
Synthesemethoden
The synthesis of N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide involves the reaction of 1,3-cyclopentadiene with 2,3-dimethyl-1,4-benzoquinone to produce 2,3-dimethyl-5-cyclopenten-1,4-dione. This intermediate is then reacted with hydrazine hydrate to produce 5-cyclopenten-1,2-dione hydrazone. The final step involves the reaction of the hydrazone with phenyl isocyanate to produce N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has been shown to have neuroprotective effects in models of traumatic brain injury and stroke.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-16(17(21)19(2)14-8-6-7-9-14)12-18-20(13)15-10-4-3-5-11-15/h3-5,10-12,14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCPQDQYBZXOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-chlorothiophen-2-yl)methyl]-2-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7505182.png)
![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)

![1-Ethyl-3-[(4-fluoro-3-methylphenyl)methyl]urea](/img/structure/B7505205.png)


![(2-oxo-2-piperidin-1-ylethyl) (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7505220.png)

![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7505235.png)
![1-[(4-Chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea](/img/structure/B7505236.png)
![[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 3-methylsulfonylbenzoate](/img/structure/B7505238.png)